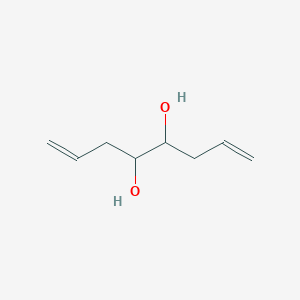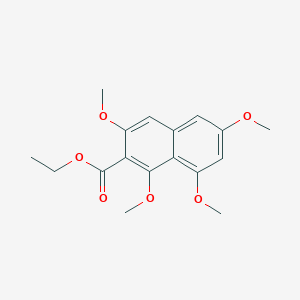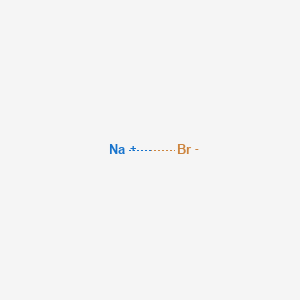
溴化钠
概述
描述
Sodium bromide is an inorganic compound with the chemical formula NaBr. It is a high-melting white, crystalline solid that closely resembles sodium chloride. Sodium bromide is widely used as a source of the bromide ion and has numerous applications in various fields .
科学研究应用
Sodium bromide has diverse applications in scientific research and industry:
Chemistry: It is used as a bromine source in organic synthesis and acts as a nucleophile for substitution reactions.
Biology: Sodium bromide is utilized in various biological assays and experiments.
Industry: It is used as a disinfectant for hot tubs and swimming pools, where it serves as a bromine ion reservoir.
作用机制
The mechanism of action of sodium bromide is primarily due to the bromide ion. In medicinal applications, bromide ions exert their effects by depressing the central nervous system, leading to sedative and anticonvulsant properties . The bromide ion interacts with neuronal pathways, reducing neuronal excitability and preventing seizures.
未来方向
生化分析
Biochemical Properties
Sodium bromide is an alkaline compound that reacts with acids to form corresponding salts and water . For example, when it reacts with hydrochloric acid, sodium chloride and hydrogen bromide are formed . It can be oxidized under certain conditions . In organic synthesis, it is often used as an introducer of bromine atoms and participates in many organic reactions such as substitution reactions .
Cellular Effects
It is known that Sodium bromide has a certain toxicity, and excessive intake may lead to poisoning . Therefore, the dosage needs to be carefully controlled during use, and direct contact with the skin or inhalation of its dust should be avoided .
Molecular Mechanism
Sodium bromide is widely used for the preparation of other bromides in organic synthesis and other areas. It is a source of the bromide nucleophile to convert alkyl chlorides to more reactive alkyl bromides by the Finkelstein reaction .
Temporal Effects in Laboratory Settings
It is known that Sodium bromide has good solubility in water and can quickly dissolve and form sodium bromide aqueous solution . Its solubility increases with the increase in temperature .
Dosage Effects in Animal Models
It is known that Sodium bromide has a certain toxicity, and excessive intake may lead to poisoning . Therefore, the dosage needs to be carefully controlled during use, and direct contact with the skin or inhalation of its dust should be avoided .
Metabolic Pathways
It is known that Sodium bromide can be oxidized under certain conditions .
Transport and Distribution
It is known that Sodium bromide has good solubility in water and can quickly dissolve and form sodium bromide aqueous solution . Its solubility increases with the increase in temperature .
Subcellular Localization
It is known that Sodium bromide has good solubility in water and can quickly dissolve and form sodium bromide aqueous solution . Its solubility increases with the increase in temperature .
准备方法
Synthetic Routes and Reaction Conditions: Sodium bromide can be synthesized through several methods. The most common procedure involves the reaction of sodium hydroxide (NaOH) with hydrobromic acid (HBr): [ \text{NaOH} + \text{HBr} \rightarrow \text{NaBr} + \text{H}_2\text{O} ] This reaction produces sodium bromide and water .
Industrial Production Methods: In industrial settings, sodium bromide is often produced by treating sodium hydroxide with hydrogen bromide. Another method involves the reaction of bromine (Br₂) with sodium (Na) or sodium carbonate (Na₂CO₃) . Additionally, sodium bromide can be used as a source of bromine by treating an aqueous solution of NaBr with chlorine gas: [ 2 \text{NaBr} + \text{Cl}_2 \rightarrow \text{Br}_2 + 2 \text{NaCl} ]
化学反应分析
Types of Reactions: Sodium bromide undergoes various types of chemical reactions, including:
Oxidation: Sodium bromide can be oxidized by strong oxidizing agents like chlorine to form bromine.
Substitution: It acts as a nucleophile in substitution reactions, such as the Finkelstein reaction, where it converts alkyl chlorides to more reactive alkyl bromides: [ \text{NaBr} + \text{RCl} \rightarrow \text{RBr} + \text{NaCl} ]
Acid-Base Reactions: Sodium bromide reacts with acids like sulfuric acid to form hydrogen bromide and sodium sulfate: [ \text{NaBr} + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HBr} ]
Common Reagents and Conditions: Common reagents used in reactions with sodium bromide include chlorine, sulfuric acid, and alkyl chlorides. The conditions for these reactions typically involve aqueous solutions and controlled temperatures .
Major Products: The major products formed from these reactions include bromine, alkyl bromides, and hydrogen bromide .
相似化合物的比较
Sodium bromide can be compared with other similar compounds, such as:
Sodium chloride (NaCl): Both compounds have similar crystalline structures and are highly soluble in water. sodium bromide is used as a bromine source, whereas sodium chloride is commonly used as table salt.
Potassium bromide (KBr): Potassium bromide also acts as a bromide ion source and has similar applications in medicine and industry. potassium bromide is more commonly used in veterinary medicine.
Lithium bromide (LiBr): Lithium bromide is used in air conditioning systems and industrial drying processes due to its hygroscopic properties.
Sodium bromide’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
sodium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Na/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJLBTNAGRQEKS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBr, BrNa | |
| Record name | sodium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034903 | |
| Record name | Sodium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, White solid; Absorbs moisture from air (but not deliquescent); [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |
| Record name | Sodium bromide (NaBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1390 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Moderately soluble in alcohol, 1 g dissolves in 1.1 mL water, about 16 mL alcohol, 6 mL methanol, In water, 94.6 g/100 g water at 25 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.21 | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, granules, or powder, White, cubic crystals | |
CAS RN |
7647-15-6 | |
| Record name | Sodium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium bromide [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium bromide (NaBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC1V549NOM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
755 °C | |
| Record name | Sodium bromide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

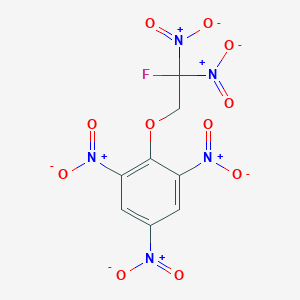




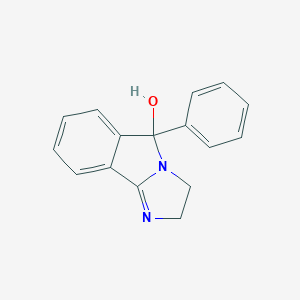
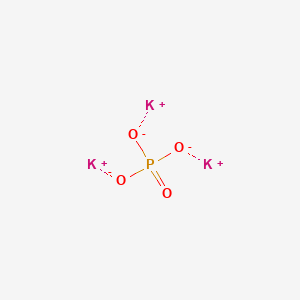
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

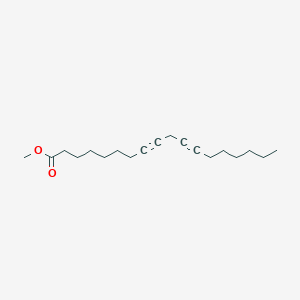
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)
